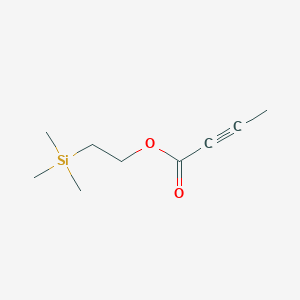
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is an organic compound with the molecular formula C10H18O2Si. This compound is a derivative of butynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl ester group. It is known for its utility in organic synthesis, particularly in the formation of esters and other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester can be synthesized through the esterification of 2-butynoic acid with 2-(trimethylsilyl)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-butynoic acid, 2-(trimethylsilyl)ethyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. Additionally, the presence of the trimethylsilyl group can influence the reactivity and stability of the compound, making it a useful protecting group in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of the butynoic acid backbone with the 2-(trimethylsilyl)ethyl ester group. This unique structure imparts specific reactivity and stability characteristics that are valuable in various synthetic applications. The presence of the trimethylsilyl group also provides additional protection and reactivity control during chemical transformations .
Propriétés
Numéro CAS |
851590-91-5 |
|---|---|
Formule moléculaire |
C9H16O2Si |
Poids moléculaire |
184.31 g/mol |
Nom IUPAC |
2-trimethylsilylethyl but-2-ynoate |
InChI |
InChI=1S/C9H16O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h7-8H2,1-4H3 |
Clé InChI |
CBYQMALISYAPIN-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


